molecular formula C19H17ClN4O B11146257 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11146257
M. Wt: 352.8 g/mol
InChI Key: JMVFVUGHFXVKOZ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the indole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is not fully understood, but it is likely to involve interactions with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, while the indole moiety can interact with proteins and nucleic acids. These interactions can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is unique in that it combines both benzimidazole and indole moieties in a single molecule. This dual functionality can potentially lead to synergistic effects and a broader range of biological activities compared to compounds with only one of these moieties.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloroindol-1-yl)acetamide

InChI

InChI=1S/C19H17ClN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23)

InChI Key

JMVFVUGHFXVKOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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